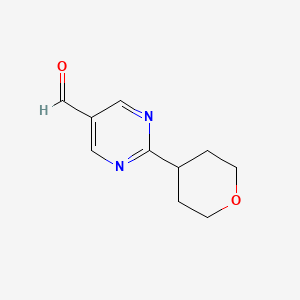
4-Bromo-2-(oxan-4-yloxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(oxan-4-yloxy)aniline is an organic compound that features a bromine atom, an oxane ring, and an aniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(oxan-4-yloxy)aniline typically involves the protection of the aniline nitrogen followed by bromination and subsequent etherification. One common method includes:
Protection of Aniline Nitrogen: The aniline nitrogen is protected using tert-butylsilyl chloride in the presence of methyllithium, which activates the nitrogen for subsequent reactions.
Etherification: The brominated intermediate is then reacted with oxane derivatives to introduce the oxane ring, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of eco-friendly solvents like 2-methyltetrahydrofuran and efficient catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(oxan-4-yloxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The aniline group can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used with boronic acids or esters.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the aniline group.
Major Products
Aplicaciones Científicas De Investigación
4-Bromo-2-(oxan-4-yloxy)aniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its ability to undergo various chemical modifications.
Material Science: The compound is explored for its potential in creating novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(oxan-4-yloxy)aniline involves its ability to participate in various chemical reactions due to the presence of reactive sites such as the bromine atom and the aniline group. These reactive sites allow it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromoaniline: Similar in structure but lacks the oxane ring, making it less versatile in certain reactions.
2-(Oxan-4-yloxy)aniline: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
Uniqueness
4-Bromo-2-(oxan-4-yloxy)aniline is unique due to the combination of the bromine atom and the oxane ring, which provides it with enhanced reactivity and versatility in organic synthesis compared to its similar compounds .
Propiedades
IUPAC Name |
4-bromo-2-(oxan-4-yloxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c12-8-1-2-10(13)11(7-8)15-9-3-5-14-6-4-9/h1-2,7,9H,3-6,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQNINALHNVTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amine](/img/structure/B7940150.png)
![1-[(2-Bromo-5-methoxyphenyl)methyl]-2-methylpiperazine](/img/structure/B7940163.png)

![N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine](/img/structure/B7940171.png)

methylamine](/img/structure/B7940179.png)








